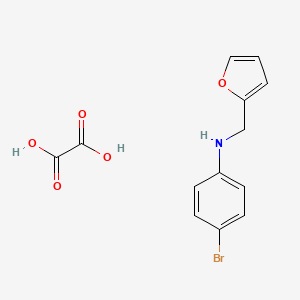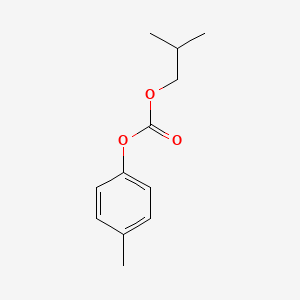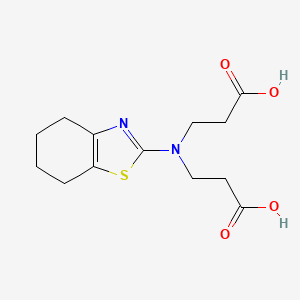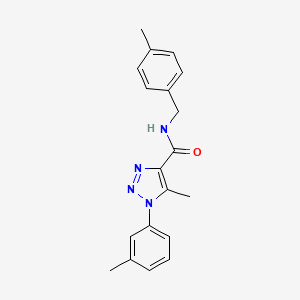
(4-bromophenyl)(2-furylmethyl)amine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-bromophenyl)(2-furylmethyl)amine oxalate, also known as BFMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFMO is a heterocyclic amine that belongs to the class of benzofuran derivatives. The compound has a unique structure that makes it an attractive candidate for use in drug discovery, medicinal chemistry, and other related fields. In
科学的研究の応用
(4-bromophenyl)(2-furylmethyl)amine oxalate has been the subject of various scientific research studies due to its potential applications in drug discovery and medicinal chemistry. The compound has been shown to exhibit potent antitumor activity against a range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. (4-bromophenyl)(2-furylmethyl)amine oxalate has also been found to possess antimicrobial and antifungal properties, which could be useful in the treatment of various infectious diseases.
作用機序
The mechanism of action of (4-bromophenyl)(2-furylmethyl)amine oxalate is not fully understood, but it is believed to involve the inhibition of key enzymes that are involved in cancer cell proliferation and survival. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. (4-bromophenyl)(2-furylmethyl)amine oxalate has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects
(4-bromophenyl)(2-furylmethyl)amine oxalate has been shown to have significant biochemical and physiological effects on cancer cells. The compound has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death. (4-bromophenyl)(2-furylmethyl)amine oxalate has also been shown to inhibit the migration and invasion of cancer cells, which could be useful in preventing the spread of cancer to other parts of the body.
実験室実験の利点と制限
One of the main advantages of (4-bromophenyl)(2-furylmethyl)amine oxalate is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. The compound also exhibits antimicrobial and antifungal properties, which could be useful in the treatment of various infectious diseases. However, one of the limitations of (4-bromophenyl)(2-furylmethyl)amine oxalate is its low solubility in water, which could make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of (4-bromophenyl)(2-furylmethyl)amine oxalate. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the development of new derivatives of (4-bromophenyl)(2-furylmethyl)amine oxalate with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of (4-bromophenyl)(2-furylmethyl)amine oxalate and its potential applications in drug discovery and medicinal chemistry.
Conclusion
In conclusion, (4-bromophenyl)(2-furylmethyl)amine oxalate, or (4-bromophenyl)(2-furylmethyl)amine oxalate, is a promising compound with potential applications in various fields, including drug discovery and medicinal chemistry. The compound exhibits potent antitumor, antimicrobial, and antifungal properties, making it an attractive candidate for the development of new drugs. The synthesis method has been optimized over the years to ensure high yields and purity of the compound. Further research is needed to fully understand the mechanism of action of (4-bromophenyl)(2-furylmethyl)amine oxalate and its potential applications in the future.
合成法
The synthesis of (4-bromophenyl)(2-furylmethyl)amine oxalate is a multistep process that involves the reaction of 4-bromobenzaldehyde and furfurylamine in the presence of a catalyst. The resulting intermediate is then treated with oxalic acid to yield the final product, (4-bromophenyl)(2-furylmethyl)amine oxalate. The synthesis method has been optimized over the years to ensure high yields and purity of the compound.
特性
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)aniline;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO.C2H2O4/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11;3-1(4)2(5)6/h1-7,13H,8H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYUAQYPJUVFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC=C(C=C2)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5103556.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5103562.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B5103567.png)
![6-amino-4-(2-hydroxy-1-naphthyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5103568.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(4-fluorobenzoyl)-3-piperidinyl]piperazine](/img/structure/B5103577.png)

![N-[1-(4-bromophenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B5103587.png)
![N-{[4-(4-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5103598.png)
![1-(4-bromo-3-methylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5103601.png)
![mesityl{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanone hydrochloride](/img/structure/B5103608.png)
![4-({2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B5103612.png)

![4-[3-(4-isopropyl-3-methylphenoxy)propyl]morpholine](/img/structure/B5103630.png)
